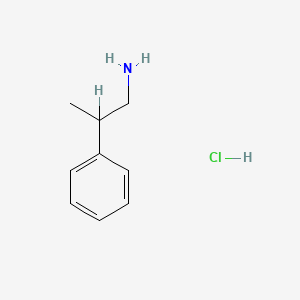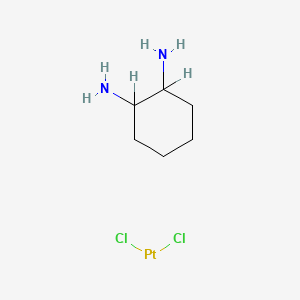
Dichloro(1,2-diaminocyclohexane)platinum(II)
概要
説明
Dichloro(1,2-diaminocyclohexane)platinum(II), also known as cisplatin, is a metal-based chemotherapy drug used in the treatment of various types of cancer. It is a member of the platinum-based family of drugs and has been used for over four decades to treat a variety of cancers, including ovarian, bladder, lung, and head and neck cancers. It binds to DNA and inhibits DNA synthesis and repair by forming covalent bonds with the amino groups of proteins in the cell nucleus .
Molecular Structure Analysis
The molecular structure of Dichloro(1,2-diaminocyclohexane)platinum(II) is represented by the linear formula: [C6H10(NH2)2]PtCl2 . The molecular weight is 380.17 .Physical And Chemical Properties Analysis
Dichloro(1,2-diaminocyclohexane)platinum(II) has a melting point of 280 °C (dec.) (lit.) . It is a platinum reagent type and a catalyst .科学的研究の応用
Cancer Treatment
DACHPt is a platinum analog that has been used clinically for the treatment of cancer . It binds to DNA and inhibits DNA synthesis and repair by forming covalent bonds with the amino groups of proteins .
Improved Therapeutic Performance of Oxaliplatin
The therapeutic performance of oxaliplatin, a platinum-based chemotherapy drug, can be improved by incorporating the central cis-DACHPt motif into the core cross-linked block copolymer micelles . This results in stable drug-loaded micelles prepared at high drug loading and displays a considerably increased in vitro cytotoxicity compared to free oxaliplatin against A2780 ovarian cancer cells .
Enhanced Antitumor Activity
The DACHPt-loaded micelle formulation was well tolerated in mice and exhibited improved antitumor activity than oxaliplatin alone in an ovarian tumor xenograft model . This suggests that DACHPt could be used to enhance the effectiveness of existing cancer treatments.
Overcoming Cellular Resistance to Cisplatin/Carboplatin
Among the thousands of platinum complexes designed and evaluated, DACHPt, containing the DACH modification at the amine ligands of cisplatin, was recognized as a potent anticancer agent . The structural modification greatly altered the activity and toxicity of this platinum complex yielding a much broader spectrum of activity and more importantly a lack of cross-resistance with cisplatin .
Drug Delivery System
In a study, a micellar template-based gold nanoshell was utilized as a platform to deliver DACHPt . The gold nanoshells not only work as a drug delivery system but also provide a remarkable photothermal effect resulting in a synergistically combined chemo-photothermotherapy .
Reduction of Side Effects
Although treatment with the third-generation platinum complex-oxaliplatin is relatively better tolerated than previous generation cisplatin and carboplatin treatment, various side effects still limit its effectiveness . The use of DACHPt could potentially help to reduce these side effects and improve patient outcomes .
作用機序
Target of Action
Dichloro(1,2-diaminocyclohexane)platinum(II), also known as DACHPt, primarily targets DNA within the cell . It binds to DNA and inhibits DNA synthesis and repair by forming covalent bonds with the amino groups of proteins .
Mode of Action
DACHPt interacts with its target, DNA, by forming covalent bonds with the amino groups of proteins . This interaction inhibits DNA synthesis and repair, which can lead to cell death .
Biochemical Pathways
DACHPt affects the DNA synthesis and repair pathways . By binding to DNA and inhibiting these pathways, DACHPt can disrupt the normal functioning of cells and lead to cell death .
Pharmacokinetics
The pharmacokinetics of DACHPt are influenced by its poor solubility and unfavorable pharmacokinetics . The use of nanoscale drug delivery systems may improve the bioavailability of dachpt .
Result of Action
The result of DACHPt’s action is the inhibition of DNA synthesis and repair , leading to cell death . This makes DACHPt a potent chemotherapeutic agent with a wide spectrum of anticancer activity .
Action Environment
The action of DACHPt can be influenced by environmental factors. For example, the use of nanoscale drug delivery systems can enhance the efficacy of DACHPt and reduce its side effects . Additionally, the photothermal effect of gold nanoshells used as a drug delivery system can result in a synergistically combined chemo-photothermotherapy .
Safety and Hazards
When handling Dichloro(1,2-diaminocyclohexane)platinum(II), it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. It is also advised to wash skin thoroughly after handling and not to eat, drink or smoke when using this product . Use should be limited to outdoors or in a well-ventilated area, and protective gloves/clothing should be worn .
将来の方向性
The use of nanoscale drug delivery systems may be a potential solution to decrease the adverse side effects and improve the efficacy of platinum chemotherapeutic drugs like Dichloro(1,2-diaminocyclohexane)platinum(II) . Stability, solubility, formulation, and safety issues were more promising for oxaliplatin than for other diaminocyclohexane (DACH)-platinum compounds initially selected for preclinical testing and evaluated in early clinical trials .
特性
IUPAC Name |
cyclohexane-1,2-diamine;dichloroplatinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-6H,1-4,7-8H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNCIXRVXCLADM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(1,2-diaminocyclohexane)platinum(II) | |
CAS RN |
52691-24-4, 61848-66-6, 61848-70-2 | |
| Record name | Dichloro(1,2-diaminocyclohexane)platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52691-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum(II), (cyclohexane-1,2-diammine)dichloro-, (E)-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061848666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(II), (cyclohexane-1,2-diammine)dichloro-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061848702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloro(1,2-diaminocyclohexane)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (SP-4-2)-[(1R,2R)-cyclohexane 1,2-diamine-kN, kN']-[dichloro]Platinum (II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bromo[4-(4-morpholinylmethyl)phenyl]magnesium](/img/structure/B3415928.png)
![5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide](/img/structure/B3415937.png)

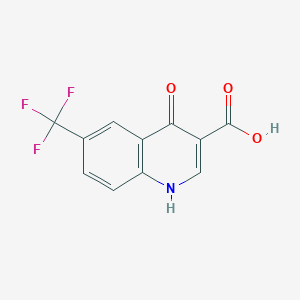


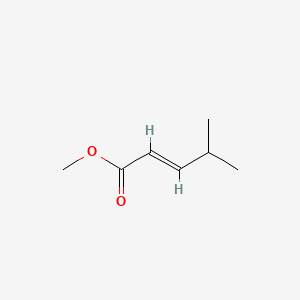
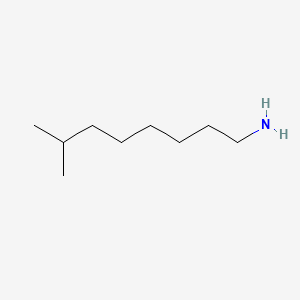
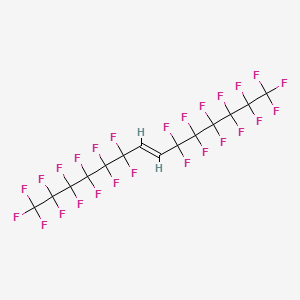
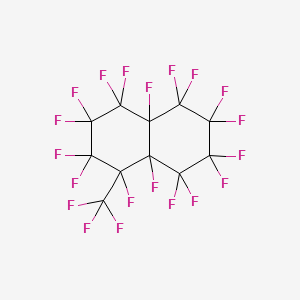

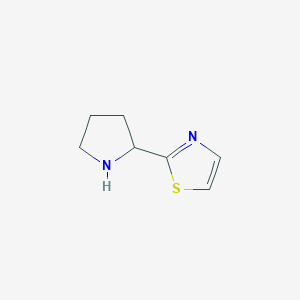
![2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3416009.png)
